molecular formula C10H11NO3 B14682574 Benzamide, N-[(acetyloxy)methyl]- CAS No. 28482-69-1

Benzamide, N-[(acetyloxy)methyl]-

Cat. No.: B14682574
CAS No.: 28482-69-1
M. Wt: 193.20 g/mol
InChI Key: UBTLDRGTYJCOJQ-UHFFFAOYSA-N
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Description

Benzamide, N-[(acetyloxy)methyl]- (CAS 21251-12-7), also known as N-Acetoxybenzamide, is a benzamide derivative characterized by an acetyloxy-methyl substituent on the amide nitrogen. Its molecular formula is C₉H₉NO₃, with an average molecular mass of 179.175 g/mol and a monoisotopic mass of 179.058243 g/mol . The compound features a benzamide core (C₆H₅CONH₂) modified by an acetoxymethyl group (–CH₂OAc) at the nitrogen position.

N-Acetoxybenzamide’s chemical properties, such as solubility and stability, are influenced by the electron-withdrawing acetyloxy group.

Properties

CAS No.

28482-69-1

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

benzamidomethyl acetate

InChI

InChI=1S/C10H11NO3/c1-8(12)14-7-11-10(13)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13)

InChI Key

UBTLDRGTYJCOJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCNC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[(acetyloxy)methyl]- typically involves the reaction of benzamide with acetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature environment to ensure the proper formation of the acetyloxy group.

Industrial Production Methods

In industrial settings, the production of Benzamide, N-[(acetyloxy)methyl]- may involve large-scale reactors where benzamide and acetic anhydride are combined under optimized conditions. The process is designed to maximize yield and purity, often involving purification steps such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(acetyloxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions may convert the compound into amines.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but often involve specific temperatures and solvents.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted benzamides, depending on the type of reaction and reagents used.

Scientific Research Applications

Benzamide, N-[(acetyloxy)methyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Benzamide, N-[(acetyloxy)methyl]- involves its interaction with specific molecular targets. It selectively blocks D2 receptors in submucosal and myoenteric plexus . This interaction can lead to various biological effects, including modulation of neurotransmitter activity and anti-inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural Features and Substituent Analysis

The following table compares N-Acetoxybenzamide with key analogs based on substituents and molecular properties:

Compound Name Substituents on Amide Nitrogen Molecular Formula Molecular Mass (g/mol) Key Properties/Applications References
N-Acetoxybenzamide –CH₂OAc C₉H₉NO₃ 179.175 Hydrolytic instability; potential prodrug applications
N-[1-(Benzoyloxy)ethyl]benzamide –CH(C₂H₅)OCOC₆H₅ C₁₇H₁₇NO₃ 283.32 Isolated from Litsea spp.; low cytotoxicity
4-Methoxy-N-(2-phenylethyl)benzamide –CH₂CH₂C₆H₅ (phenethyl) + 4-OCH₃ C₁₆H₁₇NO₂ 255.32 High synthetic yield (99%); explored as a metabolic intermediate
2-[(Acetyloxy)methoxy]benzamide –CH₂OAc + 2-OCH₃ C₁₀H₁₁NO₄ 209.20 Lower aqueous solubility vs. parent benzamide
N-(5-(1,1-Dimethylhexyl)-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide –C₆H₁₃(C(CH₃)₂) + thiadiazole C₁₈H₂₇N₃O₂S 361.49 Antifungal/antibacterial activity
Key Observations:
  • Electron-Withdrawing Groups : The acetyloxy group in N-Acetoxybenzamide increases electrophilicity, making it more reactive than unsubstituted benzamide. This contrasts with 4-Methoxy-N-(2-phenylethyl)benzamide , where the methoxy and phenethyl groups enhance lipophilicity .
  • Biological Activity : Thiadiazole-containing derivatives (e.g., compound in ) exhibit antimicrobial properties, while N-Acetoxybenzamide’s bioactivity remains underexplored.
  • Stability : Acetoxymethyl groups are prone to hydrolysis, a property leveraged in prodrug design. For example, the acetyloxy group in N-Acetoxybenzamide may release formaldehyde or acetic acid under physiological conditions .

Physicochemical Properties

  • Solubility: N-Acetoxybenzamide’s solubility in polar solvents (e.g., DMSO) is moderate but lower than hydrophilic analogs like N-(2-aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide (C₁₃H₂₁N₃O₂), which contains ionizable amino groups .
  • Thermal Stability : Benzamides with bulky substituents (e.g., tert-butyl groups in ) exhibit higher thermal stability compared to N-Acetoxybenzamide.

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